molecular formula C19H19ClN2O2 B11200178 2-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

2-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B11200178
M. Wt: 342.8 g/mol
InChI Key: XKAMAEPTKLSTLO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a chlorophenyl group and a tetrahydroquinoline moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydroquinoline intermediate.

    Acetamide Formation: The final step could involve the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide

InChI

InChI=1S/C19H19ClN2O2/c1-2-22-17-9-8-15(11-14(17)7-10-19(22)24)21-18(23)12-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23)

InChI Key

XKAMAEPTKLSTLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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